

Solubility of 2-Chloro-6-nitrobenzaldehyde in common organic solvents

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Compound of Interest

Compound Name: 2-Chloro-6-nitrobenzaldehyde

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An In-Depth Technical Guide to the Solubility of **2-Chloro-6-nitrobenzaldehyde** in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-Chloro-6-nitrobenzaldehyde** (CAS No. 6361-22-4), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^{[1][2]} For researchers, scientists, and drug development professionals, a deep understanding of a compound's solubility is paramount for optimizing reaction kinetics, designing purification strategies, and developing formulations. This document delineates the theoretical underpinnings of **2-Chloro-6-nitrobenzaldehyde**'s solubility based on its molecular structure, details robust, step-by-step experimental protocols for its quantitative determination, and offers a framework for data interpretation. While specific quantitative solubility data across a wide spectrum of solvents is not extensively published, this guide equips professionals with the foundational knowledge and practical methodologies to determine these critical parameters in-house.

Molecular Structure and Physicochemical Properties: The Basis of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves

"like" serves as a reliable guide, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[3]

2-Chloro-6-nitrobenzaldehyde is a substituted aromatic aldehyde with the molecular formula $C_7H_4ClNO_3$ and a molecular weight of 185.56 g/mol .[1] Its key structural features are:

- A Benzene Ring: A nonpolar, hydrophobic core.
- An Aldehyde Group (-CHO): A polar group capable of engaging in dipole-dipole interactions. [4]
- A Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that significantly contributes to the molecule's overall dipole moment.
- A Chlorine Atom (-Cl): An electronegative atom that contributes to the molecule's polarity.

The presence of the highly polar nitro and aldehyde groups on the nonpolar benzene ring creates a molecule with a significant dipole moment, classifying it as a polar organic compound. However, it lacks hydrogen atoms bonded to highly electronegative atoms (O, N, F), meaning it cannot act as a hydrogen bond donor, though the oxygen atoms in the aldehyde and nitro groups can act as hydrogen bond acceptors.[4] These structural characteristics are the primary determinants of its solubility profile.

Caption: Molecular structure of **2-Chloro-6-nitrobenzaldehyde**.

Theoretical Solubility Profile

Based on its molecular structure, we can predict the solubility of **2-Chloro-6-nitrobenzaldehyde** in common classes of organic solvents.

- Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are polar but do not have hydrogen bond donating capabilities. Due to the strong dipole-dipole interactions possible between the solvent and the polar nitro and aldehyde groups of the solute, **2-Chloro-6-nitrobenzaldehyde** is expected to exhibit high solubility in these solvents.[4][5]

- Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are polar and can donate hydrogen bonds. While the compound can act as a hydrogen bond acceptor, its solubility will be influenced by the solvent's polarity. It is expected to be soluble in polar alcohols like ethanol and methanol. However, its large hydrophobic benzene ring and lack of hydrogen bond donating ability will likely make it only sparingly soluble to insoluble in water, a characteristic common for many organic molecules.[3][6]
- Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weaker London dispersion forces.[4] While the nonpolar benzene ring provides some compatibility, the highly polar functional groups will limit solubility. It is expected to have low to moderate solubility in these solvents. Solubility in diethyl ether may be higher than in hexane due to the ether's slight polarity.

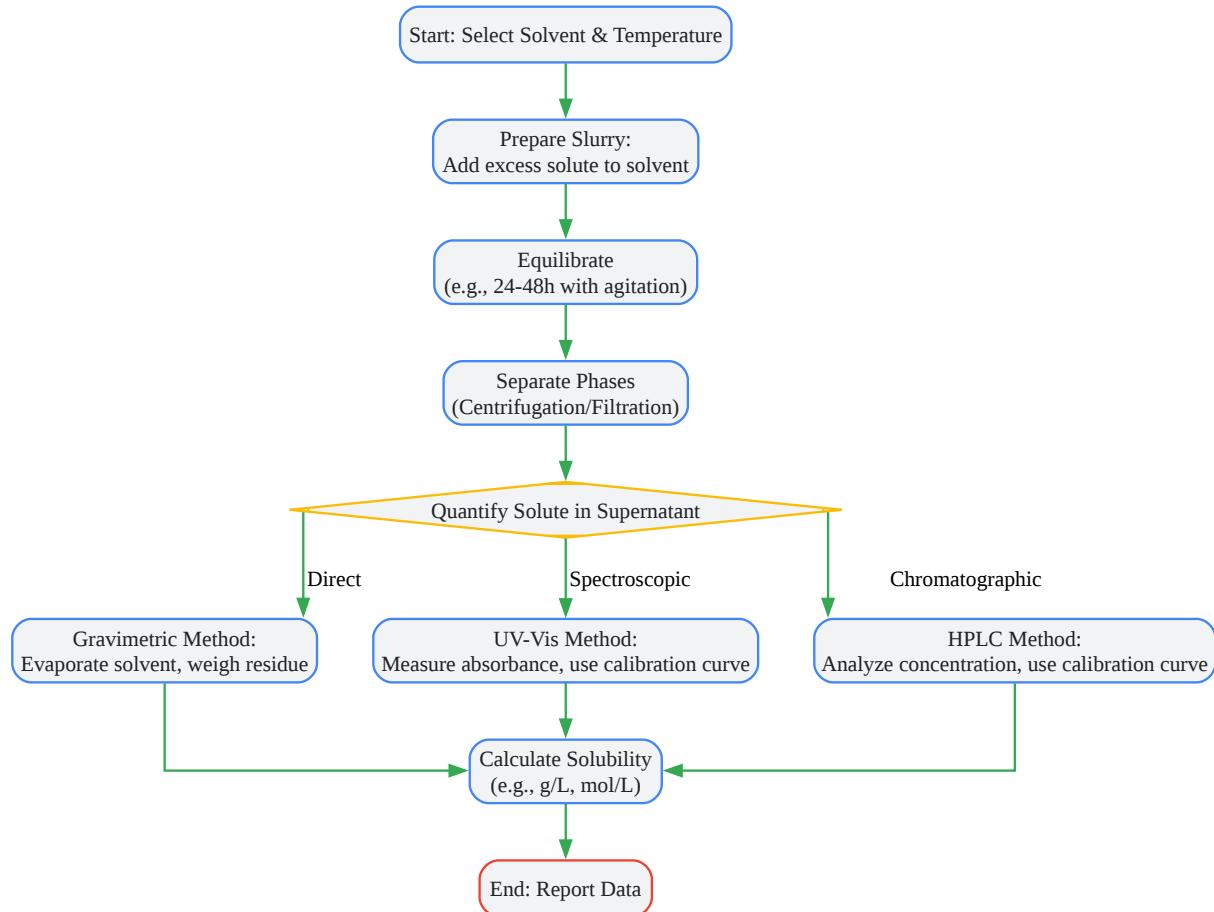
This theoretical assessment provides a strong starting point for solvent selection in experimental settings.

Experimental Protocols for Quantitative Solubility Determination

To move from theoretical prediction to quantitative data, rigorous experimental determination is necessary. The following protocols are standard, self-validating methods for accurately measuring solubility.[7][8]

Workflow for Solubility Determination

The general workflow for determining solubility involves achieving equilibrium in a saturated solution, separating the liquid and solid phases, and quantifying the dissolved solute.

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Caption: Experimental workflow for solubility determination.

Gravimetric "Shake-Flask" Method

This thermodynamic equilibrium method is considered the gold standard for its accuracy and directness.[\[7\]](#)

Protocol:

- Preparation: To a series of sealed vessels (e.g., 20 mL glass vials with PTFE-lined caps), add a known volume (e.g., 10.0 mL) of the desired organic solvent.
- Saturation: Add an excess amount of **2-Chloro-6-nitrobenzaldehyde** to each vial. An excess is confirmed by the presence of visible, undissolved solid material at the end of the experiment.
- Equilibration: Place the sealed vials in a constant-temperature shaker bath (e.g., $25\text{ }^{\circ}\text{C} \pm 0.1\text{ }^{\circ}\text{C}$). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure the dissolution equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the solid settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a solvent-compatible filter (e.g., $0.22\text{ }\mu\text{m}$ PTFE) to prevent transfer of solid particles.
- Quantification: Dispense the filtered supernatant into a pre-weighed, dry container. Record the exact volume or mass of the solution transferred.
- Evaporation: Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
- Final Weighing: Once the solvent is completely evaporated and the container has returned to room temperature in a desiccator, weigh the container with the solid residue.
- Calculation: The solubility (S) is calculated as: $S\text{ (g/L)} = (\text{Mass of residue (g)}) / (\text{Volume of supernatant (L)})$

UV-Vis Spectrophotometric Method

This method is faster than the gravimetric approach and is suitable for compounds with a chromophore, which **2-Chloro-6-nitrobenzaldehyde** has.[\[8\]](#)

Protocol:

- Determine Maximum Absorbance (λ_{max}): Prepare a dilute, known concentration of **2-Chloro-6-nitrobenzaldehyde** in the solvent of interest. Scan the solution with a UV-Vis spectrophotometer (e.g., over 200-400 nm) to find the wavelength of maximum absorbance.
- Prepare Calibration Curve:
 - Create a high-concentration stock solution of the compound in the chosen solvent.
 - Perform serial dilutions to prepare a series of 5-7 standard solutions of known concentrations.
 - Measure the absorbance of each standard at the predetermined λ_{max} .
 - Plot absorbance versus concentration. The resulting linear regression (Beer's Law plot) should have an R^2 value > 0.99 for accuracy.
- Analyze Saturated Solution:
 - Prepare a saturated solution and filter it as described in the Gravimetric Method (Steps 1-4).
 - Accurately dilute a small volume of the clear supernatant with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.
- Calculation:
 - Measure the absorbance of the diluted sample at λ_{max} .
 - Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
 - Multiply this concentration by the dilution factor to obtain the solubility of the original saturated solution.

Data Presentation and Safety Considerations

Data Summary

Quantitative solubility data should be compiled into a clear, structured table for easy comparison. The temperature at which the measurements were taken must always be specified.

Table 1: Hypothetical Solubility Data for **2-Chloro-6-nitrobenzaldehyde** at 25 °C

Solvent Class	Solvent	Solubility (g/L)	Solubility (mol/L)
Polar Aprotic	Acetone	[Experimental Value]	[Calculated Value]
		Dimethyl Sulfoxide (DMSO)	[Experimental Value]
Polar Protic	Ethanol	[Experimental Value]	[Calculated Value]
		Water	[Calculated Value]
Nonpolar	Toluene	[Experimental Value]	[Calculated Value]

|| n-Hexane | [Experimental Value] | [Calculated Value] |

Safety & Handling

As a laboratory chemical, **2-Chloro-6-nitrobenzaldehyde** must be handled with appropriate care.

- Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[9]
- Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.[9]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9]

Always consult the most current Safety Data Sheet (SDS) for the compound before commencing any experimental work.^[9]

Conclusion

The solubility of **2-Chloro-6-nitrobenzaldehyde** is a critical parameter governed by its distinct molecular structure, which features both polar functional groups and a nonpolar aromatic core. While it is predicted to be highly soluble in polar aprotic solvents and sparingly soluble in water, precise quantitative data must be determined empirically. The detailed gravimetric and spectrophotometric protocols provided in this guide offer robust and reliable methods for this purpose. By applying these methodologies, researchers can generate the high-quality data needed to accelerate process development, ensure reaction efficiency, and facilitate formulation design in the pharmaceutical and chemical industries.

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